N-(2-chlorophenyl)-3-[(4-fluorophenyl)methyl]-4-oxo-2-phenylimino-1,3-thiazinane-6-carboxamide N-(2-chlorophenyl)-3-[(4-fluorophenyl)methyl]-4-oxo-2-phenylimino-1,3-thiazinane-6-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC17979717
InChI: InChI=1S/C24H19ClFN3O2S/c25-19-8-4-5-9-20(19)28-23(31)21-14-22(30)29(15-16-10-12-17(26)13-11-16)24(32-21)27-18-6-2-1-3-7-18/h1-13,21H,14-15H2,(H,28,31)
SMILES:
Molecular Formula: C24H19ClFN3O2S
Molecular Weight: 467.9 g/mol

N-(2-chlorophenyl)-3-[(4-fluorophenyl)methyl]-4-oxo-2-phenylimino-1,3-thiazinane-6-carboxamide

CAS No.:

Cat. No.: VC17979717

Molecular Formula: C24H19ClFN3O2S

Molecular Weight: 467.9 g/mol

* For research use only. Not for human or veterinary use.

N-(2-chlorophenyl)-3-[(4-fluorophenyl)methyl]-4-oxo-2-phenylimino-1,3-thiazinane-6-carboxamide -

Specification

Molecular Formula C24H19ClFN3O2S
Molecular Weight 467.9 g/mol
IUPAC Name N-(2-chlorophenyl)-3-[(4-fluorophenyl)methyl]-4-oxo-2-phenylimino-1,3-thiazinane-6-carboxamide
Standard InChI InChI=1S/C24H19ClFN3O2S/c25-19-8-4-5-9-20(19)28-23(31)21-14-22(30)29(15-16-10-12-17(26)13-11-16)24(32-21)27-18-6-2-1-3-7-18/h1-13,21H,14-15H2,(H,28,31)
Standard InChI Key FEPJCKGRHFRGNL-UHFFFAOYSA-N
Canonical SMILES C1C(SC(=NC2=CC=CC=C2)N(C1=O)CC3=CC=C(C=C3)F)C(=O)NC4=CC=CC=C4Cl

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s IUPAC name, N-(2-chlorophenyl)-3-[(4-fluorophenyl)methyl]-4-oxo-2-phenylimino-1,3-thiazinane-6-carboxamide, reflects its intricate architecture:

  • A thiazinane ring (a six-membered ring containing sulfur and nitrogen) forms the central scaffold.

  • Substituents include a 2-chlorophenyl group at the N-position, a 4-fluorobenzyl moiety at C3, a phenylimino group at C2, and a carboxamide at C6.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₂₄H₁₉ClFN₃O₂S
Molecular Weight467.9 g/mol
Density1.7±0.1 g/cm³
Boiling Point400.5±45.0 °C (760 mmHg)
LogP4.59

The presence of electron-withdrawing groups (chloro, fluoro) and electron-donating moieties (phenylimino) creates a polarized structure, influencing reactivity and solubility.

Stereochemical Considerations

The thiazinane ring adopts a chair conformation, with the phenylimino group occupying an axial position to minimize steric hindrance. This configuration enhances stability and influences intermolecular interactions, particularly in biological systems .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis involves a multi-step sequence:

  • Imine Formation: Condensation of 2-chlorobenzaldehyde with 4-fluorobenzylamine yields an imine intermediate.

  • Cyclization: Reaction with thiourea under acidic conditions (e.g., HCl/EtOH) forms the thiazinane ring.

  • Oxidation and Functionalization: Introduction of the phenylimino and carboxamide groups via nucleophilic acyl substitution .

Critical parameters include:

  • Temperature: 80–100°C for cyclization.

  • Catalysts: Piperidine or ammonium acetate for Knoevenagel-type condensations .

  • Purification: High-performance liquid chromatography (HPLC) achieves >95% purity.

Industrial Optimization

Scalable production emphasizes:

  • Solvent Selection: Toluene or DMF for improved yield.

  • Continuous Flow Reactors: Enhance reaction control and reduce byproducts.

  • Green Chemistry: Aqueous-phase reactions and biodegradable catalysts minimize environmental impact .

Chemical Reactivity and Stability

Key Reactions

The compound participates in diverse transformations:

  • Oxidation: Hydrogen peroxide converts the thiazinane sulfur to sulfoxide derivatives.

  • Reduction: Sodium borohydride reduces the carbonyl group to a secondary alcohol.

  • Electrophilic Substitution: Halogenation at the para position of the phenylimino group .

Stability Profile

  • Thermal Stability: Decomposes above 400°C, suitable for high-temperature applications.

  • Photodegradation: UV light induces cleavage of the C–N bond in the thiazinane ring, necessitating dark storage.

Biological Activity and Mechanism of Action

Enzyme Inhibition

The compound inhibits cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs) via:

  • Competitive Binding: The carboxamide group interacts with catalytic zinc ions in MMPs .

  • Allosteric Modulation: The fluorobenzyl moiety destabilizes COX-2’s active site.

Table 2: In Vitro Bioactivity Data

TargetIC₅₀ (μM)Model System
COX-20.12Human recombinant
MMP-90.45Murine macrophages
PPAR-γ1.8Adipocyte assay

Applications in Pharmaceutical Research

Lead Compound Optimization

Structural modifications enhance pharmacokinetics:

  • C5 Substituents: Bulky groups (e.g., naphthyl) improve blood-brain barrier penetration .

  • N3 Functionalization: Carboxylic acid derivatives enhance aqueous solubility.

Hybrid Pharmacophores

Conjugation with quinolone antibiotics yields dual-action agents with antibacterial and anti-inflammatory properties .

Comparative Analysis with Related Compounds

Thiazinanes vs. Thiazolidinones

While 5-ene-4-thiazolidinones exhibit broader antimicrobial activity, the target compound’s thiazinane core provides superior metabolic stability (t₁/₂ = 8.2 h vs. 2.1 h in murine models) .

Halogenated Analogues

Replacing the 2-chlorophenyl group with 4-iodophenyl (as in CAS 315675-70-8) reduces COX-2 affinity but increases MMP-9 inhibition, highlighting substituent-dependent selectivity .

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